2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
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Overview
Description
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a synthetic organic compound belonging to the class of piperazinediones. These compounds are characterized by a piperazine ring with two ketone groups at the 2 and 5 positions. The specific structure of this compound includes diethyl and methyl substituents, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-piperazinediones typically involves the cyclization of appropriate diamines with diketones or diesters. For 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), a possible synthetic route could involve:
Starting Materials: Diethylamine, methylamine, and a suitable diketone or diester.
Reaction Conditions: The reaction may be carried out in an inert atmosphere, using solvents like ethanol or methanol, and may require heating to facilitate cyclization.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the ketone groups to alcohols.
Substitution: Reactions at the diethyl and methyl substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohol derivatives.
Scientific Research Applications
2,5-Piperazinedione derivatives are of interest in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: Potential use as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action for 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione,3,3-dimethyl-: Similar structure but with different substituents.
2,5-Piperazinedione,3,3-diethyl-: Lacks the methyl group.
2,5-Piperazinedione,3,3-dipropyl-: Different alkyl substituents.
Uniqueness
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
181468-31-5 |
---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origin of Product |
United States |
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